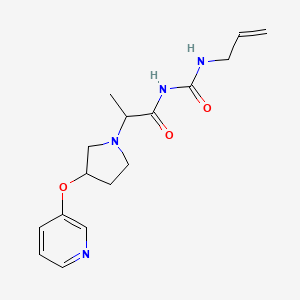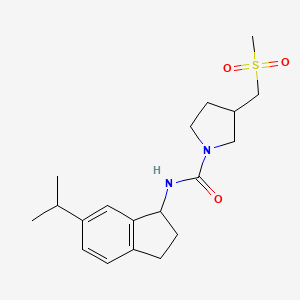
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carboxamide group at position 4. The presence of a cyclopropyl group and a methyloxolan ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group. The cyclopropyl and methyloxolan groups are then added through specific reactions such as cyclopropanation and ring-closing reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as automated synthesis and high-throughput screening are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The carboxamide group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The cyclopropyl and methyloxolan groups contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-2-carboxamide
- N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-5-carboxamide
- N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-6-carboxamide
Uniqueness
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This particular arrangement of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-3-methyloxolan-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(5-7-18-11(13)9-2-3-9)16-12(17)10-4-6-14-8-15-10/h4,6,8-9,11H,2-3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQSPPUBCPXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)NC(=O)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7077908.png)

![3-(methylsulfonylmethyl)-N-[2-(1,3-thiazol-2-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7077919.png)

![3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B7077935.png)
![N-[2-(3,4-difluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7077946.png)
![1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpiperidin-3-amine](/img/structure/B7077951.png)
![1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea](/img/structure/B7077970.png)
![N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077994.png)
![2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7078005.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methyl-4-propan-2-yloxyphenyl)-2-oxoacetamide](/img/structure/B7078006.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]pyrimidin-4-one](/img/structure/B7078009.png)
![2-methyl-N-[2-(2-methylphenoxy)butyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7078013.png)
![N-[2-(3-methylphenoxy)butyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7078020.png)
